molecular formula C12H16N2O3S B5313299 4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

カタログ番号 B5313299
分子量: 268.33 g/mol
InChIキー: VTDDTYGIUIGOGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as S 3226, is a sulfonamide drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in various epithelial tissues.

作用機序

S 3226 exerts its pharmacological effects by selectively inhibiting ENaC, which is a transmembrane protein that regulates sodium transport in various epithelial tissues. ENaC is composed of three subunits (α, β, and γ) that form a channel for the selective transport of sodium ions across the cell membrane. S 3226 binds to the extracellular domain of the α-subunit of ENaC and inhibits its activity, thereby reducing sodium reabsorption and promoting sodium excretion.
Biochemical and Physiological Effects:
S 3226 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of lung function, and reduction of fluid accumulation in the lungs. These effects are mediated by the inhibition of ENaC-mediated sodium transport in various epithelial tissues.

実験室実験の利点と制限

One of the advantages of S 3226 is its high selectivity for ENaC, which allows for the specific inhibition of sodium transport in epithelial tissues. This selectivity reduces the risk of off-target effects and makes S 3226 a valuable tool for studying the physiological and pathological roles of ENaC. However, one of the limitations of S 3226 is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.

将来の方向性

There are several future directions for the research and development of S 3226. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of S 3226 in other medical conditions, such as heart failure and renal disease. Additionally, the development of novel ENaC inhibitors based on the structure of S 3226 could lead to the discovery of more potent and selective compounds for the treatment of various epithelial disorders.

合成法

The synthesis of S 3226 involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

S 3226 has been extensively studied for its potential therapeutic applications in various medical conditions, including hypertension, cystic fibrosis, and pulmonary edema. In hypertension, S 3226 has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In cystic fibrosis, S 3226 has been shown to improve lung function by reducing the viscosity of mucus and facilitating its clearance. In pulmonary edema, S 3226 has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC-mediated sodium transport.

特性

IUPAC Name

4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-5-10(18(13,16)17)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDTYGIUIGOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。